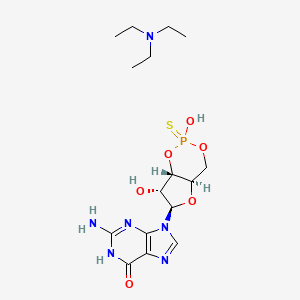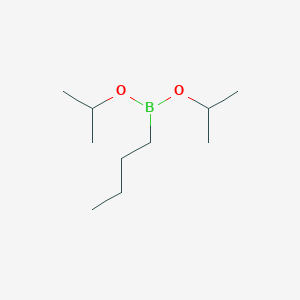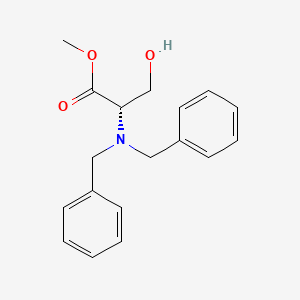
(S)-tert-Butyl 1-(hydroxyamino)-3-(4-bromophenyl)-1-oxopropan-2-ylcarbamate
Descripción general
Descripción
(S)-tert-Butyl 1-(hydroxyamino)-3-(4-bromophenyl)-1-oxopropan-2-ylcarbamate, or (S)-t-BHPOPC for short, is a synthetic compound of interest to researchers in the field of organic chemistry. It is a carbamate derivative of the amino acid tert-butyl-1-phenylalanine, and is used in the synthesis of a variety of compounds. It is also used in the study of enzyme-catalyzed reactions and in the design of pharmaceuticals.
Aplicaciones Científicas De Investigación
(S)-t-BHPOPC has been used in numerous scientific research applications. It has been used to study enzyme-catalyzed reactions, such as the hydrolysis of the carbamate and the subsequent formation of the aldehyde. It has also been used to design new pharmaceuticals, such as inhibitors of the enzyme aldose reductase. Additionally, (S)-t-BHPOPC has been used to study the binding of other small molecules to proteins.
Mecanismo De Acción
The mechanism of action of (S)-t-BHPOPC is not fully understood. However, it is thought to act as a competitive inhibitor of the enzyme aldose reductase, which is involved in the metabolism of carbohydrates. This inhibition is thought to be due to the binding of the carbamate to the enzyme, which blocks the active site of the enzyme and prevents it from catalyzing the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-t-BHPOPC are not well understood. However, it is thought to be an inhibitor of the enzyme aldose reductase, which is involved in the metabolism of carbohydrates. This inhibition is thought to lead to decreased levels of glucose in the blood, which could have beneficial effects on blood sugar control. Additionally, it is thought to have anti-inflammatory effects, which could be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-t-BHPOPC has several advantages and limitations for laboratory experiments. One of the main advantages is its stability, which allows it to be used in a variety of experiments. Additionally, it is relatively easy to synthesize, which makes it a convenient reagent for researchers. However, it is also relatively expensive, which can limit its use in larger experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for (S)-t-BHPOPC. One potential direction is to further study its mechanism of action and its effects on enzyme activity. Additionally, it could be used to design new pharmaceuticals, such as inhibitors of other enzymes or drugs that target specific diseases. Furthermore, it could be used to study the binding of other small molecules to proteins, which could lead to the development of new drugs and treatments. Finally, it could be used in the synthesis of other compounds, such as peptides and peptidomimetics, which could have potential therapeutic applications.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-3-(4-bromophenyl)-1-(hydroxyamino)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4/c1-14(2,3)21-13(19)16-11(12(18)17-20)8-9-4-6-10(15)7-5-9/h4-7,11,20H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAQKDRLTIQGSA-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 1-(hydroxyamino)-3-(4-bromophenyl)-1-oxopropan-2-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



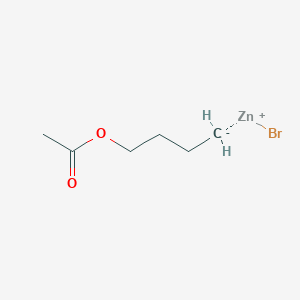
![7-tert-butyl-3-(2,6-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3183194.png)
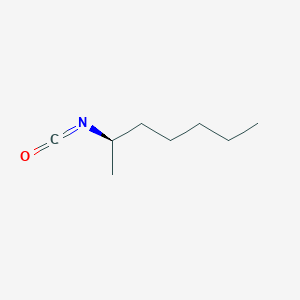


![2,3-Dihydroxypropyl 12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoate](/img/structure/B3183216.png)
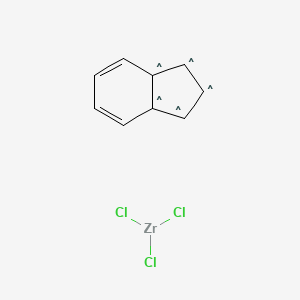
![N-[4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyloxycarbonyloxy]succinimide](/img/structure/B3183233.png)
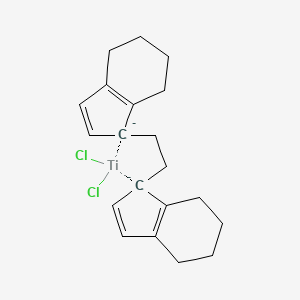
![N-(2H-3,4,5,6-Tetrahydropyran-2-yloxy)-3-[(fluoren-9-ylmethoxy)carbonylamino]propanamide](/img/structure/B3183242.png)
![2-[(1R)-2-[2-[(1R,3R)-5,8-dioxo-1,3-bis[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-2-yl]phenyl]-5,8-dioxo-3-[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-1-yl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B3183245.png)
